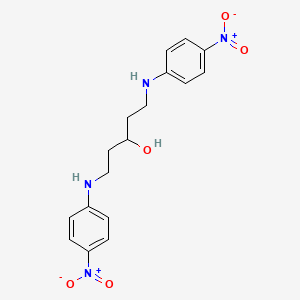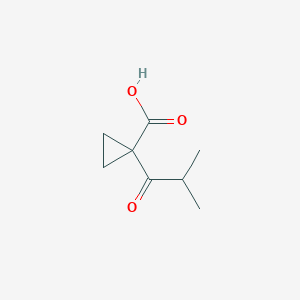
Ethyl 4-(ethoxyamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(ethoxyamino)benzoate is an organic compound belonging to the class of esters It is derived from benzoic acid and features an ethoxyamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(ethoxyamino)benzoate typically involves the esterification of 4-(ethoxyamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The crude product is then purified by recrystallization or distillation to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow synthesis techniques are often employed to optimize reaction times and improve yields. These methods involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(ethoxyamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives .
Scientific Research Applications
Ethyl 4-(ethoxyamino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(ethoxyamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission. This results in a loss of sensation in the targeted area .
Comparison with Similar Compounds
Ethyl 4-(ethoxyamino)benzoate can be compared with other similar compounds such as:
Benzocaine: Another ester of benzoic acid, commonly used as a local anesthetic.
Procaine: A local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action compared to this compound.
Properties
CAS No. |
848950-33-4 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 4-(ethoxyamino)benzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-14-11(13)9-5-7-10(8-6-9)12-15-4-2/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
LDNVMFVPCBXFFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)

![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)

![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)


![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)

